N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941904-68-3
VCID: VC5074146
InChI: InChI=1S/C21H19FN2O2/c1-2-16-7-3-4-9-19(16)23-21(26)17-10-11-20(25)24(14-17)13-15-6-5-8-18(22)12-15/h3-12,14H,2,13H2,1H3,(H,23,26)
SMILES: CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Molecular Formula: C21H19FN2O2
Molecular Weight: 350.393

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 941904-68-3

Cat. No.: VC5074146

Molecular Formula: C21H19FN2O2

Molecular Weight: 350.393

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide - 941904-68-3

Specification

CAS No. 941904-68-3
Molecular Formula C21H19FN2O2
Molecular Weight 350.393
IUPAC Name N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C21H19FN2O2/c1-2-16-7-3-4-9-19(16)23-21(26)17-10-11-20(25)24(14-17)13-15-6-5-8-18(22)12-15/h3-12,14H,2,13H2,1H3,(H,23,26)
Standard InChI Key MWSAKOVTTPEXLA-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F

Introduction

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the class of dihydropyridine derivatives. It is notable for its potential applications in pharmaceuticals, particularly in the development of antihypertensive and antihyperlipidemic agents. The compound features a complex structure that includes a dihydropyridine ring, known for its biological activity in cardiovascular therapies.

Synthesis and Production

The synthesis of N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor the progress of reactions and purify intermediates.

Pharmacological Applications

Pharmacological studies demonstrate that compounds within this class can effectively reduce hypertension and improve lipid profiles by modulating calcium channel activity and influencing metabolic pathways related to lipid metabolism. The mechanism of action primarily involves interaction with calcium channels in vascular smooth muscle cells, leading to vasodilation and subsequently lowering blood pressure.

Chemical Reactions and Stability

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions typical of amides and dihydropyridines. These reactions often require specific conditions such as pH control, temperature adjustments, and the presence of catalysts to optimize yields and selectivity.

Data Table: Key Characteristics

CharacteristicDescription
Chemical ClassDihydropyridine derivative
Pharmacological UseAntihypertensive and antihyperlipidemic agent
SynthesisMulti-step organic reactions
Analytical TechniquesTLC, HPLC
Mechanism of ActionCalcium channel inhibition

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